molecular formula C9H6O4S B1679401 2-Oxo-1,3-benzoxathiol-5-yl acetate CAS No. 82531-06-4

2-Oxo-1,3-benzoxathiol-5-yl acetate

Cat. No.: B1679401
CAS No.: 82531-06-4
M. Wt: 210.21 g/mol
InChI Key: GBLGMSCMLNOGSY-UHFFFAOYSA-N
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Description

2-Oxo-1,3-benzoxathiol-5-yl acetate is an organic compound with the molecular formula C9H6O4S It is characterized by a benzoxathiol ring structure with an acetate group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,3-benzoxathiol-5-yl acetate typically involves the reaction of 2-mercaptobenzoic acid with acetic anhydride. The reaction is carried out under reflux conditions, where the mixture is heated to promote the formation of the desired product. The reaction can be represented as follows:

2-Mercaptobenzoic acid+Acetic anhydride2-Oxo-1,3-benzoxathiol-5-yl acetate+Acetic acid\text{2-Mercaptobenzoic acid} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} 2-Mercaptobenzoic acid+Acetic anhydride→2-Oxo-1,3-benzoxathiol-5-yl acetate+Acetic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,3-benzoxathiol-5-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzoxathiol derivatives.

Scientific Research Applications

2-Oxo-1,3-benzoxathiol-5-yl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Oxo-1,3-benzoxathiol-5-yl acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of oxidative stress and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-1,3-benzoxathiol-5-yl acetate
  • 4,6-Dibromo-2-oxo-1,3-benzoxathiol-5-yl acetate
  • 2-Propargyl-6-bromo-2-oxo-1,3-benzothiazol-3-yl acetate

Uniqueness

This compound is unique due to its specific structural features and reactivity

Properties

IUPAC Name

(2-oxo-1,3-benzoxathiol-5-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O4S/c1-5(10)12-6-2-3-7-8(4-6)14-9(11)13-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLGMSCMLNOGSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)OC(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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